molecular formula C9H8Cl2O B2417532 4-Chloro-3,5-dimethylbenzoyl chloride CAS No. 1379360-36-7

4-Chloro-3,5-dimethylbenzoyl chloride

Cat. No. B2417532
CAS RN: 1379360-36-7
M. Wt: 203.06
InChI Key: BPUKINNLHSTZGB-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethylbenzoyl chloride is a chemical compound that is commonly used in scientific research. It is a derivative of benzoyl chloride and is known for its ability to react with a variety of organic compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-dimethylbenzoyl chloride is related to its ability to react with a variety of organic compounds. The compound is a strong electrophile and can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reactivity makes 4-Chloro-3,5-dimethylbenzoyl chloride a useful reagent in organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-Chloro-3,5-dimethylbenzoyl chloride. However, it is known to be a potent irritant and can cause skin and eye irritation upon contact. It is recommended that appropriate safety precautions be taken when handling this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Chloro-3,5-dimethylbenzoyl chloride in lab experiments is its high reactivity and versatility. The compound can be used in a variety of reactions to synthesize a wide range of organic compounds. However, one limitation of using 4-Chloro-3,5-dimethylbenzoyl chloride is its potential toxicity and irritant properties. Careful handling and safety precautions are necessary to minimize the risk of exposure.

Future Directions

There are several future directions for the use of 4-Chloro-3,5-dimethylbenzoyl chloride in scientific research. One potential application is in the development of new drugs and pharmaceuticals. The reactivity and versatility of this compound make it a valuable tool for the synthesis of novel compounds with potential therapeutic properties. Additionally, 4-Chloro-3,5-dimethylbenzoyl chloride could be used in the development of new materials, such as polymers and resins, with unique properties and applications.
In conclusion, 4-Chloro-3,5-dimethylbenzoyl chloride is a versatile and useful compound in scientific research. Its high reactivity and versatility make it a valuable tool for the synthesis of organic compounds, and it has potential applications in the development of new drugs and materials. However, careful handling and safety precautions are necessary to minimize the risk of exposure to this potentially toxic and irritating compound.

Synthesis Methods

The synthesis of 4-Chloro-3,5-dimethylbenzoyl chloride can be achieved by reacting 4-chloro-3,5-dimethylbenzoic acid with thionyl chloride. The reaction is typically carried out in the presence of a catalyst, such as dimethylformamide, and requires careful monitoring of temperature and reaction time to ensure a high yield of the product.

Scientific Research Applications

4-Chloro-3,5-dimethylbenzoyl chloride is commonly used in scientific research as a reagent in organic synthesis. It is particularly useful in the preparation of amides and esters, and can also be used for the synthesis of other benzoyl derivatives. Additionally, 4-Chloro-3,5-dimethylbenzoyl chloride has been used in the development of new drugs and pharmaceuticals.

properties

IUPAC Name

4-chloro-3,5-dimethylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUKINNLHSTZGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3,5-dimethylbenzoyl chloride

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